![molecular formula C14H11BrF3NO B2964794 4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 329777-42-6](/img/structure/B2964794.png)

4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

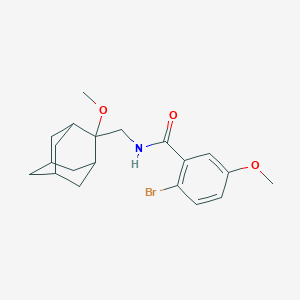

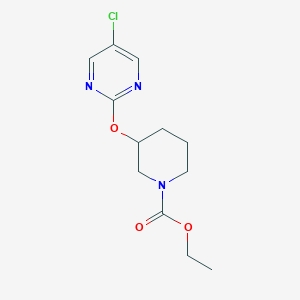

“4-Bromo-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The molecular formula is CHBrFO, with an average mass of 241.005 Da and a monoisotopic mass of 239.939758 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzene ring substituted with a bromo group and a trifluoromethyl group . The exact 3D structure can be viewed using specific software .Scientific Research Applications

Catalytic Activity

A study by Ren et al. (2011) developed a novel asymmetric phenol-based dinucleating ligand and dinuclear nickel(II) complexes, demonstrating their high catalytic activity and potential as functional models for phosphodiesterase (Ren et al., 2011).

Structural and Thermal Analysis

Takjoo et al. (2013) synthesized copper(II) and oxido-vanadium(IV) complexes using a similar bromophenol derivative, analyzing their structure and thermal properties, which are crucial for understanding their stability and potential applications (Takjoo et al., 2013).

Crystal Structure and Theoretical Studies

Khalaji et al. (2017) focused on the synthesis and characterization of a Schiff base compound, including X-ray crystallography and theoretical studies, which are essential for understanding molecular geometry and potential applications in materials science (Khalaji et al., 2017).

Model Systems for Enzymatic Activity

Merkel et al. (2005) synthesized less symmetrical dicopper(II) complexes as models for catechol oxidase, an enzyme involved in the oxidation of catechols. Such studies are significant for understanding enzyme mechanisms and designing synthetic catalysts (Merkel et al., 2005).

Environmental Impact

A study on bromophenol derivatives from the red alga Rhodomela confervoides by Zhao et al. (2004) examined their structure and found them inactive against several human cancer cell lines and microorganisms, highlighting their potential environmental impact (Zhao et al., 2004).

Analytical Techniques

Fujita et al. (2001) developed an analytical approach for characterizing a bacterial metabolite of a bromophenol derivative, demonstrating the importance of such compounds in environmental and analytical chemistry (Fujita et al., 2001).

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The compound may be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The compound’s trifluoromethyl group has been associated with improved drug potency .

Properties

IUPAC Name |

4-bromo-2-[[3-(trifluoromethyl)anilino]methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-7,19-20H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNXHIKETOAAPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NCC2=C(C=CC(=C2)Br)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2964718.png)

![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)

![Methyl 5-{[(3-fluorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2964727.png)

![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)